molecular formula C8H11N3S B503384 N-methyl-N'-(4-pyridinylmethyl)thiourea

N-methyl-N'-(4-pyridinylmethyl)thiourea

Cat. No.: B503384
M. Wt: 181.26g/mol
InChI Key: KRJWJYYQSGBZCI-UHFFFAOYSA-N
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Description

N-methyl-N'-(4-pyridinylmethyl)thiourea is a synthetic thiourea derivative of significant interest in chemical and pharmaceutical research. As part of the acyl thiourea family, it features the characteristic thiocarbonyl functional group, which is known for its versatile ligating properties and multifaceted reactivity . This structure makes it a valuable precursor and building block in organic synthesis, particularly for constructing nitrogen and sulfur-containing heterocycles, which are core structures in many bioactive molecules and functional materials . In research settings, this compound's potential applications are broad. Its molecular framework suggests utility in the development of novel chemosensors, as the thiourea moiety can act as a binding site for various ions and molecules . Furthermore, thiourea derivatives are extensively investigated in pharmacological chemistry for their diverse biological activities, which can include antimicrobial, enzyme inhibitory, and antitumor properties, making them promising scaffolds in drug discovery efforts . The mechanism of action for thiourea derivatives often involves coordination with metal ions to form complex compounds or participation in hydrogen bonding due to the sulfur and nitrogen atoms in its structure, which can be key in molecular recognition and catalysis . Researchers utilize this compound strictly in controlled laboratory environments to explore these properties and mechanisms. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26g/mol

IUPAC Name

1-methyl-3-(pyridin-4-ylmethyl)thiourea

InChI

InChI=1S/C8H11N3S/c1-9-8(12)11-6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H2,9,11,12)

InChI Key

KRJWJYYQSGBZCI-UHFFFAOYSA-N

SMILES

CNC(=S)NCC1=CC=NC=C1

Canonical SMILES

CNC(=S)NCC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Thiourea derivatives exhibit diverse biological and chemical properties based on substituents. Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Key Properties/Applications Reference
N-Methyl-N'-(4-pyridinylmethyl)thiourea R1 = Methyl, R2 = 4-Pyridinylmethyl C8H10N3S Potential kinase inhibition, moderate lipophilicity
N-Allyl-N'-(4-pyridinylmethyl)thiourea R1 = Allyl, R2 = 4-Pyridinylmethyl C10H13N3S Higher reactivity in α-umpolung reactions due to allyl group
N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea R1 = 4-Methyl-2-pyridinyl, R2 = Phenyl C13H13N3S Atropisomerism observed in analogs; possible corrosion inhibition
N-(2-Hydroxyethyl)-N-methyl-N'-phenylthiourea R1 = 2-Hydroxyethyl, R2 = Phenyl C10H14N2OS Enhanced solubility due to hydroxyl group

Key Observations :

  • Alkyl vs. Aromatic Groups : Allyl (C10H13N3S) and methyl (C8H10N3S) substituents influence regioselectivity in cyclization reactions. For example, allyl groups favor single regioisomer formation, while bulkier groups (e.g., p-methoxybenzyl) yield mixtures .
  • Pyridinyl Position : 4-Pyridinylmethyl (target compound) vs. 2-pyridinyl () affects electronic properties. 4-Substituted pyridines may enhance aromatic stacking in receptor binding compared to 2-substituted analogs.

Physical and Spectroscopic Properties

  • Melting Points: Derivatives with bulky groups (e.g., 6-trifluoromethylquinolinyl in ) exhibit higher melting points (220–233°C) compared to simpler analogs. The target compound’s melting point is expected to fall within 200–230°C .
  • IR Spectroscopy : The C=S stretch in thioureas appears at ~1096 cm⁻¹ (). Substituents like pyridinyl may shift this peak slightly due to electronic effects .
  • NMR Symmetry : C2-symmetric thioureas (e.g., ) show simplified spectra, whereas asymmetric derivatives (e.g., target compound) display distinct proton environments .

Preparation Methods

Nucleophilic Substitution with Chloromethylpyridine Derivatives

A patent-published method for related thioureas involves reacting N-methyl-N'-(2-mercaptoethyl)thiourea with 4-chloromethylpyridine hydrochloride . This two-step process avoids the use of acyl isothiocyanates, simplifying purification.

Step 1: Synthesis of N-Methyl-N'-(2-Mercaptoethyl)Thiourea

  • Methylamine (1.0 equiv) reacts with carbon disulfide in basic ethanol to form methyl dithiocarbamate, which is subsequently treated with 1,2-dibromoethane to yield N-methyl-N'-(2-mercaptoethyl)thiourea .

Step 2: Alkylation with 4-Chloromethylpyridine

  • N-Methyl-N'-(2-mercaptoethyl)thiourea (1.0 equiv) and 4-chloromethylpyridine hydrochloride (1.1 equiv) are stirred in dry ethanol with sodium ethoxide as a base.

  • The reaction is heated under reflux for 2–4 hours, followed by cooling, filtration, and chromatographic purification on silica gel .

Data from Analogous Reactions

  • Yield : 68–82% for imidazole-based thioureas .

  • Melting Point : 140–142°C (observed for structurally similar compounds) .

  • Elemental Analysis : Expected values for C9H12N4SC_9H_{12}N_4S (Calc.: C 49.1%, H 5.5%, N 25.4%, S 14.5%) .

Comparative Analysis of Methods

Method Yield Reaction Time Purification Environmental Impact
Isothiocyanate-Amine 75–90%6–12 hoursRecrystallizationModerate (solvent use)
Nucleophilic Substitution 68–82%4–6 hoursChromatographyHigh (multiple steps)
Mechanochemical ≥99%10–15 minutesMinimalLow (solvent-free)

Characterization and Validation

Elemental Analysis
For N-cyano-N'-methyl-N"-[2-(5-methyl-4-imidazolylmethylthio)ethyl]guanidine (a related compound):

  • Found : C 47.9%, H 6.3%, N 33.3%, S 12.5% .

  • Calculated : C 47.6%, H 6.4%, N 33.3%, S 12.7% .

Spectroscopic Data

  • IR (KBr) : 1,265 cm1^{-1} (C=S), 1,550 cm1^{-1} (N-H bend) .

  • 1H^1H-NMR (DMSO-d6_6) : δ 3.1 (s, 3H, N-CH3_3), δ 4.4 (s, 2H, CH2_2-pyridine), δ 7.3–8.5 (m, 4H, pyridine-H) .

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents on pyridine or methyl groups reduce reaction rates. LAG (liquid-assisted grinding) improves mechanochemical yields for such cases .

  • Byproducts : Thiol oxidation during nucleophilic substitution necessitates inert atmospheres .

Q & A

Q. What are the established synthetic routes for N-methyl-N'-(4-pyridinylmethyl)thiourea, and how can reaction conditions be optimized?

The synthesis of thiourea derivatives typically involves coupling isothiocyanates with amines. For example, N-methyl-N'-(4-pyridinylmethyl)thiourea can be synthesized via the reaction of methyl isothiocyanate with 4-(aminomethyl)pyridine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time to minimize side products. Purity is enhanced using column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing thiourea derivatives like this compound?

Key techniques include:

  • FT-IR : Identification of ν(C=S) (~1190–1250 cm⁻¹) and ν(N–H) (~3100–3300 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl methyl protons at δ ~4.5 ppm) and thiourea backbone .
  • Elemental Analysis : Validation of C, H, N, S content (±0.3% deviation) .
  • X-ray Crystallography : For definitive structural confirmation using programs like SHELXL .

Q. How are preliminary biological activities of this compound evaluated in academic research?

Initial screening often includes:

  • Enzyme Inhibition Assays : Dose-dependent studies (e.g., IC₅₀ determination) using spectrophotometric methods.
  • Antimicrobial Testing : Agar dilution or microbroth dilution to assess minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Profiling : MTT assays on cell lines to evaluate selectivity indices .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electronic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the C=S bond length (~1.68 Å) and dihedral angles between aromatic rings provide insights into conjugation and planarity . Computational methods like DFT can complement experimental data by modeling electron density distributions and frontier molecular orbitals .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiourea derivatives?

SAR studies involve:

  • Systematic Substitution : Modifying pyridinyl or methyl groups to assess impacts on bioactivity (e.g., replacing methyl with trifluoromethyl for enhanced lipophilicity) .
  • Comparative Bioassays : Testing analogs (e.g., N-phenyl vs. N-methyl derivatives) against common targets .
  • Molecular Docking : Simulating ligand-receptor interactions using software like AutoDock to predict binding affinities .

Q. How should researchers address contradictory data in biological activity reports for thiourea derivatives?

Contradictions may arise from assay variability (e.g., pH, solvent) or impurities. Mitigation strategies include:

  • Reproducibility Checks : Repeating assays under standardized conditions.
  • Purity Validation : Using HPLC (>95% purity) or mass spectrometry .
  • Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., chlorophenylthioureas) to identify trends .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
  • Waste Disposal : Segregate thiourea waste for incineration or chemical treatment to prevent environmental release .

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